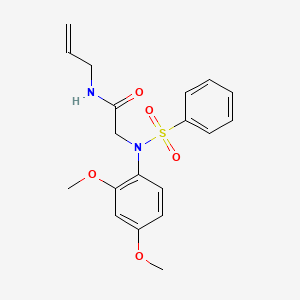
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as ADP-Glo, is a chemical compound used in scientific research for the detection of ADP (adenosine diphosphate) in biological samples. ADP is a crucial molecule in cellular energy metabolism, and its detection is essential for understanding cellular processes.
作用机制
ADP-Glo works by converting ADP to ATP (adenosine triphosphate) in the presence of luciferase and luciferin. The resulting ATP is then used as a substrate for the luciferase reaction, which generates light. The amount of light produced is proportional to the amount of ADP in the sample. ADP-Glo is highly sensitive and can detect ADP at low concentrations.
Biochemical and Physiological Effects:
ADP-Glo has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that does not interfere with cellular processes or metabolism.
实验室实验的优点和局限性
ADP-Glo has several advantages over other methods for detecting ADP. It is highly sensitive and can detect ADP at low concentrations. It is also a one-step assay that is easy to perform and does not require extensive sample preparation. ADP-Glo is compatible with a wide range of biological samples, including cell lysates, tissue extracts, and purified enzymes.
However, ADP-Glo has some limitations. It requires the use of luciferase and luciferin, which can be expensive. It also requires a luminometer to detect the light produced by the luciferase reaction. ADP-Glo is not suitable for detecting ATP or other nucleotides, and it cannot distinguish between ADP and ATP.
未来方向
There are several future directions for the use of ADP-Glo in scientific research. One area of research is the development of new compounds that target enzymes involved in cellular energy metabolism. ADP-Glo can be used to screen large compound libraries for potential drug candidates. Another area of research is the study of ADP in different cellular processes, such as autophagy and apoptosis. ADP-Glo can be used to measure changes in ADP levels in response to different stimuli. Finally, there is potential for the use of ADP-Glo in clinical research, such as the diagnosis and monitoring of metabolic disorders.
合成方法
ADP-Glo is synthesized by the reaction of N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)glycinamide with phenylsulfonyl chloride. The resulting compound is purified by column chromatography to obtain ADP-Glo. The synthesis method is relatively simple and efficient, making ADP-Glo readily available for scientific research.
科学研究应用
ADP-Glo is widely used in scientific research for the detection of ADP in biological samples. It is used to measure the activity of enzymes involved in cellular energy metabolism, such as kinases and ATPases. ADP-Glo has been used to study various cellular processes, including signal transduction, metabolism, and cell proliferation. It is also used in drug discovery research to identify compounds that target enzymes involved in cellular energy metabolism.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-12-20-19(22)14-21(27(23,24)16-8-6-5-7-9-16)17-11-10-15(25-2)13-18(17)26-3/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTZXXZLMDROMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6181364 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5208836.png)

![1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5208848.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)

![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B5208905.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)